1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
Description
1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-chlorobenzyl group and a carboxylic acid moiety at the 5-position. This structure confers unique physicochemical properties, such as moderate acidity (predicted pKa ~2.28 for analogous compounds) and lipophilicity, making it relevant in medicinal chemistry and drug development .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLCPYFPLKYRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188824 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-06-5 | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(4-chlorophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid can be synthesized through a multi-step process involving the formation of the imidazole ring followed by the introduction of the chlorobenzyl group and carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride. The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods: Industrial production of 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Synthesis and Research Applications
This compound serves as a significant building block in organic synthesis. Its imidazole structure allows for versatile modifications, making it useful in creating more complex molecules. The following table summarizes its synthetic utility:
| Application Area | Description |
|---|---|
| Building Block | Used in the synthesis of various imidazole derivatives. |
| Reactivity | Undergoes oxidation, reduction, and substitution reactions. |
| Catalysis | Acts as a ligand in coordination chemistry. |
Synthetic Routes
The synthesis typically involves the reaction of 4-chlorobenzyl chloride with imidazole under basic conditions, followed by carboxylation using carbon dioxide. This method can be optimized for industrial production through continuous flow reactors to enhance yield and purity.
Biological Applications
1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid exhibits notable biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Recent studies have demonstrated its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
This compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antitumor Activity
In vitro studies reveal significant cytotoxic effects on cancer cell lines such as HT-29 (colon adenocarcinoma) and HeLa (cervical carcinoma). The IC50 values suggest potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 15 |
| HeLa | 20 |
Mechanistically, it induces apoptosis through caspase activation and alters gene expression related to cell proliferation and survival.
Medicinal Chemistry
The compound is being explored for its potential as a pharmaceutical intermediate due to its unique structural features that enhance bioactivity. Its interactions with biological macromolecules can lead to the development of new therapeutics targeting specific diseases.
Case Studies
- A study highlighted its role as an enzyme inhibitor, showing promising results in modulating enzyme activity critical for bacterial survival.
- Another investigation focused on its potential as a scaffold for drug design, leading to derivatives with improved pharmacological profiles.
Industrial Applications
In addition to its laboratory uses, 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid finds applications in material science and agrochemicals. It is used in developing new materials with tailored properties for specific applications.
Agrochemical Potential
Research indicates that derivatives of this compound exhibit herbicidal properties, making them valuable in agricultural settings for weed control without harming crops .
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Physicochemical Properties
- Acidity : The carboxylic acid group at position 5 contributes to a predicted pKa of ~2.28, comparable to other imidazole-5-carboxylic acids .
- Lipophilicity : The 4-chlorobenzyl group increases logP compared to unsubstituted analogs, while trifluoromethyl or pyranyl substituents alter solubility profiles .
- Thermal Stability : Predicted boiling points for chloro-substituted derivatives exceed 475°C, indicating high thermal stability .
Biological Activity
1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid (CAS No. 1439899-06-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazole ring substituted with a chlorobenzyl group and a carboxylic acid functional group. This structural configuration is significant for its biological interactions and pharmacological properties.
The biological activity of 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The imidazole moiety can participate in hydrogen bonding and coordinate with metal ions, which may enhance its binding affinity to enzymes or receptors involved in disease processes.
Antimicrobial Activity
Research has indicated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
- Antibacterial Activity : In vitro studies demonstrated that 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid has minimum inhibitory concentration (MIC) values comparable to known antibiotics, suggesting a robust antibacterial action against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound also exhibited antifungal properties, particularly against Candida species. This is crucial for developing treatments for opportunistic infections .
Anticancer Activity
Imidazole derivatives have been explored for their anticancer potential. Preliminary studies indicate that 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid may inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 12.8 |
| Caco-2 (colon cancer) | 18.5 |
These results suggest that the compound could be a candidate for further development in cancer therapy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several imidazole derivatives, including 1-(4-Chlorobenzyl)-1H-imidazole-5-carboxylic acid. The results indicated that this compound had a notable effect on inhibiting the growth of pathogenic bacteria, with MIC values ranging from 0.01 to 0.05 mg/mL against tested strains .
Study 2: Anticancer Properties
In another investigation, the compound was tested against a panel of human tumor cell lines. It exhibited selective cytotoxicity, particularly against ovarian cancer cells, where it achieved an IC50 value of 2.76 µM, indicating strong potential for further development as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
